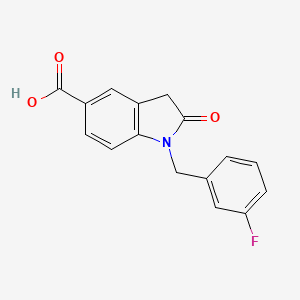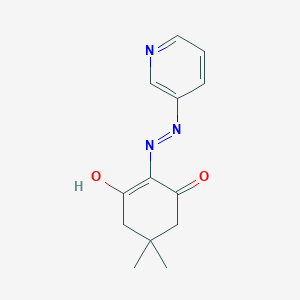
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione, also known as DIM-Py3, is a chemical compound that has been extensively studied for its potential therapeutic applications. The unique structure of DIM-Py3 makes it an interesting molecule to study, and research has shown that it may have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione is complex and not fully understood. However, research has shown that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione may induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has been studied for its potential effects on a variety of biochemical and physiological processes. Research has shown that it may have anti-inflammatory properties, and may be effective in treating inflammatory diseases such as arthritis. Additionally, 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione may have neuroprotective properties and may be effective in treating neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione in the lab is its unique structure, which makes it an interesting molecule to study. Additionally, its potential therapeutic applications make it a promising target for research. However, one limitation of studying 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione is its complex mechanism of action, which makes it difficult to fully understand its effects.
Direcciones Futuras
There are many potential future directions for research on 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione. One area of interest is in developing new cancer treatments based on its anti-cancer properties. Additionally, research may focus on understanding the mechanism of action of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione in more detail, which could lead to the development of more effective treatments. Finally, research may explore the potential use of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione in treating other diseases, such as inflammatory and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione involves the reaction of 3-acetyl-2,5-dimethylfuran with hydrazine hydrate, followed by reaction with 3-pyridinecarboxaldehyde. This results in the formation of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has been studied for its potential therapeutic applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has anti-cancer properties and may be effective in treating a variety of cancers, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-yldiazenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2)6-10(17)12(11(18)7-13)16-15-9-4-3-5-14-8-9/h3-5,8,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSUYVGFVBLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)
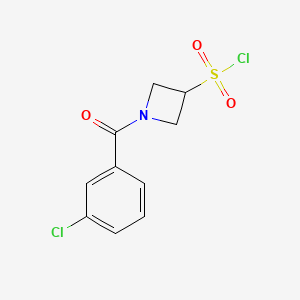
![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)
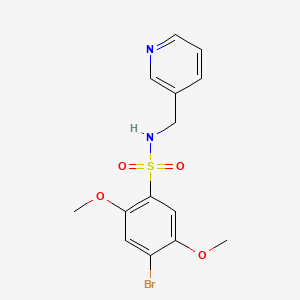
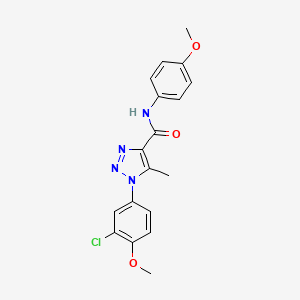
![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)
![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)
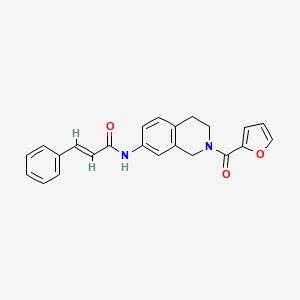
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/no-structure.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
